molecular formula C22H18ClNO2S B14985080 5-chloro-3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

5-chloro-3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No.: B14985080
M. Wt: 395.9 g/mol
InChI Key: SIECCWLREUBNNY-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran carboxamides. This compound is characterized by the presence of a benzofuran ring, a thiophene ring, and various substituents, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are carried out using reagents such as thionyl chloride and methyl iodide.

    Attachment of the Thiophene Ring: This step involves the formation of a carbon-sulfur bond, often using palladium-catalyzed cross-coupling reactions.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an amine to form the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Use of Catalysts: Catalysts such as palladium or copper may be used to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-methyl-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological pathways.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-methyl-N-(4-methylphenyl)-1-benzofuran-2-carboxamide: Lacks the thiophene ring.

    3-Methyl-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide: Lacks the chloro group.

    5-Chloro-3-methyl-N-(4-methylphenyl)-N-(phenylmethyl)-1-benzofuran-2-carboxamide: Lacks the thiophene ring and has a phenylmethyl group instead.

Uniqueness

The presence of both the chloro and thiophene groups in 5-chloro-3-methyl-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide makes it unique. These groups contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C22H18ClNO2S

Molecular Weight

395.9 g/mol

IUPAC Name

5-chloro-3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H18ClNO2S/c1-14-5-8-17(9-6-14)24(13-18-4-3-11-27-18)22(25)21-15(2)19-12-16(23)7-10-20(19)26-21/h3-12H,13H2,1-2H3

InChI Key

SIECCWLREUBNNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=C(C4=C(O3)C=CC(=C4)Cl)C

Origin of Product

United States

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